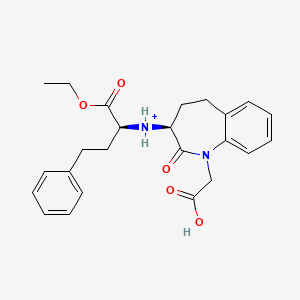

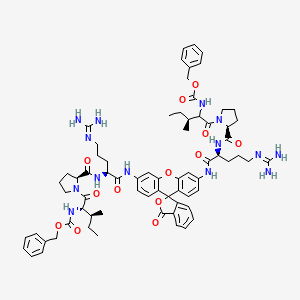

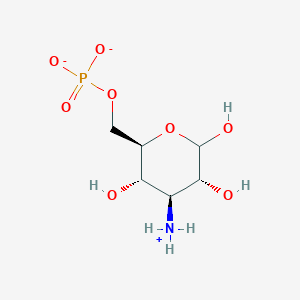

![molecular formula C39H72O3 B1265272 1-(14-Methyl-pentadecanyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1265272.png)

1-(14-Methyl-pentadecanyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(14-methyl-pentadecanyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol is a diradylglycerol.

Applications De Recherche Scientifique

Novel Series in Organic Geochemistry

A study by Pancost et al. (2001) identified three novel series of non-isoprenoidal dialkyl glycerol diethers in carbonate crusts. These crusts were formed from methane-rich waters associated with Mediterranean mud volcanoes. This discovery contributes to our understanding of organic geochemistry, particularly in extreme environments.

Bio-Diesel and Bio-Lubricant Synthesis

In the field of renewable energy, Bokade & Yadav (2007) investigated the synthesis of bio-diesel and bio-lubricants by transesterification of vegetable oil with alcohols. Their study focused on the efficiency and feasibility of producing these renewable resources, highlighting potential industrial applications.

Archaeal Membrane Lipids

Research by Zhu et al. (2014) identified unusual tetraether lipids in marine sediments, suggesting alternative backbones in archaeal lipids. This discovery has implications for understanding the structure and function of archaeal membranes in various environmental conditions.

Fuel Additives and Diesel Fuel

Chang et al. (2014) explored the one-step synthesis of fuel additives and diesel fuel using glycerol. Their findings are significant for developing more efficient and sustainable fuel production methods.

Plasmalogen Synthesis

In the context of lipid biochemistry, Qin, Byun, & Bittman (1999) described the synthesis of plasmalogens, a type of phospholipid. This research contributes to our understanding of lipid synthesis and its potential applications in biotechnology.

Glycerol Conversion and Fuel Additives

Widayat et al. (2019) studied the conversion of glycerol to methyl tertiary glycerol ethers (MTGE), focusing on its potential as a fuel additive. This research addresses the need for innovative approaches to utilize by-products of the biodiesel industry.

Multi-Component Reactions in Glycerol

Lee et al. (2010) investigated multi-component reactions in glycerol, demonstrating its effectiveness as a medium for complex chemical reactions. This research highlights the versatility of glycerol in facilitating various chemical syntheses.

Glycerol Acetals in Biodiesel

A study by Silva et al. (2010) on glycerol acetals showed their potential as anti-freezing additives for biodiesel. This research is vital for improving the performance and viability of biodiesel in colder climates.

Propriétés

Formule moléculaire |

C39H72O3 |

|---|---|

Poids moléculaire |

589 g/mol |

Nom IUPAC |

(2S)-3-(14-methylpentadecoxy)-2-[8-(10-tetracyclo[6.4.0.02,7.03,6]dodecanyl)octoxy]propan-1-ol |

InChI |

InChI=1S/C39H72O3/c1-31(2)20-16-12-8-6-4-3-5-7-10-14-18-26-41-30-33(29-40)42-27-19-15-11-9-13-17-21-32-22-23-36-37(28-32)39-35-25-24-34(35)38(36)39/h31-40H,3-30H2,1-2H3/t32?,33-,34?,35?,36?,37?,38?,39?/m0/s1 |

Clé InChI |

ZSBGYZBSCPIOCX-DVMMVEDMSA-N |

SMILES isomérique |

CC(C)CCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCC1CCC2C(C1)C3C2C4C3CC4 |

SMILES canonique |

CC(C)CCCCCCCCCCCCCOCC(CO)OCCCCCCCCC1CCC2C(C1)C3C2C4C3CC4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

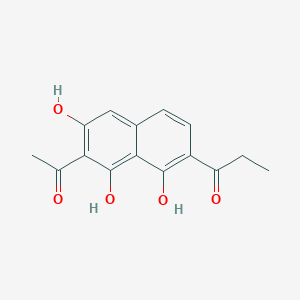

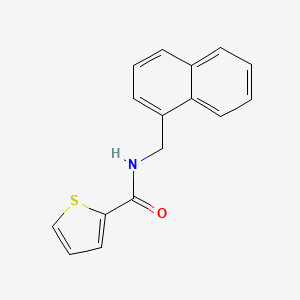

![beta-Decaethylcalix[5]furan](/img/structure/B1265198.png)

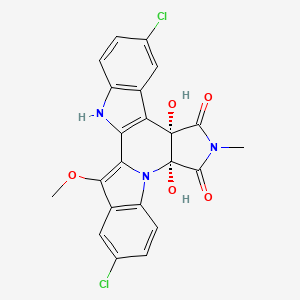

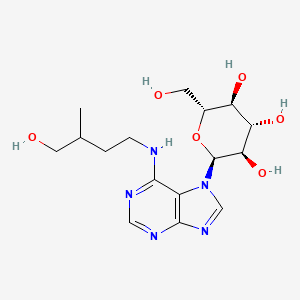

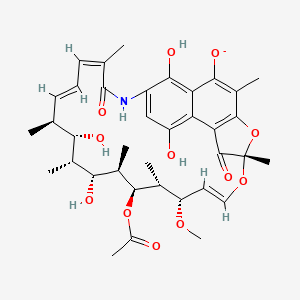

![(2E,6S,8Z,10E,12S,14S,15R)-3-hexyl-12,14-dihydroxy-15-methyl-6-[(1S,2R,3S,4S,5E,7E)-1,2,4-trihydroxy-3,5,7-trimethyl-nona-5,7-dienyl]-5-oxa-17-thia-19-azabicyclo[14.2.1]nonadeca-1(18),2,8,10,16(19)-pentaen-4-one](/img/structure/B1265199.png)

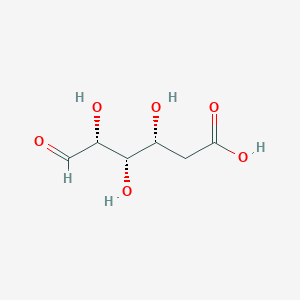

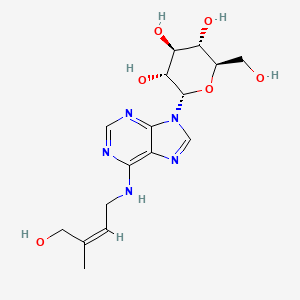

![2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B1265202.png)

![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265211.png)